molecular formula C22H30N2O4S B269697 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide

Katalognummer B269697
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: JADJAHUUQFNCPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as MLN-4760, is a small molecule inhibitor of the enzyme chymase. Chymase is a serine protease that is primarily produced by mast cells and has been implicated in various diseases, including cardiovascular diseases, fibrosis, and cancer.

Wirkmechanismus

Chymase is a key enzyme involved in the activation of angiotensin II, a potent vasoconstrictor that plays a central role in the regulation of blood pressure and cardiovascular function. 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide inhibits chymase by binding to the active site of the enzyme and blocking its activity. By inhibiting chymase, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide reduces the production of angiotensin II and other pro-inflammatory and pro-fibrotic mediators, leading to a reduction in fibrosis, inflammation, and cancer cell growth.
Biochemical and Physiological Effects:
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects in preclinical models of diseases. In addition to its anti-fibrotic and anti-inflammatory effects, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to improve cardiac function, reduce blood pressure, and inhibit cancer cell growth. 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of diseases and has shown promising results in reducing fibrosis, inflammation, and cancer cell growth. However, there are also some limitations to using 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. In addition, its mechanism of action may not be fully understood, and there may be off-target effects that need to be considered.

Zukünftige Richtungen

There are many potential future directions for research on 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide. One area of interest is the development of more potent and selective chymase inhibitors that can be used in humans. Another area of interest is the investigation of the role of chymase in various diseases, including cardiovascular diseases, fibrosis, and cancer, and the potential therapeutic benefits of chymase inhibition. Finally, there is a need for further studies to better understand the mechanism of action and off-target effects of 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide, as well as its safety and efficacy in humans.

Synthesemethoden

The synthesis of 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been described in a patent application by Millennium Pharmaceuticals, Inc. The synthesis involves the reaction of 4-(isobutylamino)sulfonylphenylacetic acid with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The resulting product is then treated with 2,2,2-trifluoroacetic acid (TFA) to remove the protecting group and obtain the final product.

Wissenschaftliche Forschungsanwendungen

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been extensively studied in various preclinical models of diseases, including cardiovascular diseases, fibrosis, and cancer. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide was shown to reduce cardiac fibrosis and improve cardiac function in a rat model of heart failure. In another study published in the American Journal of Physiology-Heart and Circulatory Physiology, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide was shown to attenuate pulmonary fibrosis in a mouse model of lung injury. In addition, 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma.

Eigenschaften

Produktname

3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide

Molekularformel

C22H30N2O4S

Molekulargewicht

418.6 g/mol

IUPAC-Name

N-[2-(4-methoxyphenyl)ethyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C22H30N2O4S/c1-17(2)16-24-29(26,27)21-11-6-18(7-12-21)8-13-22(25)23-15-14-19-4-9-20(28-3)10-5-19/h4-7,9-12,17,24H,8,13-16H2,1-3H3,(H,23,25)

InChI-Schlüssel

JADJAHUUQFNCPH-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)OC

Kanonische SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.